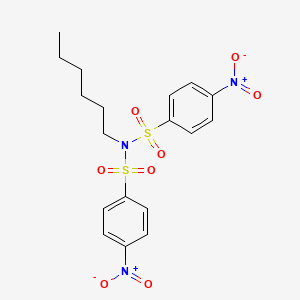
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H21N3O8S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form the intermediate N-hexyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Reduction: The major products formed from the reduction of nitro groups are the corresponding amines.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of antimicrobial agents.
Mechanism of Action
The mechanism of action of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-4-nitrobenzenesulfonamide: Lacks the additional nitrobenzene-1-sulfonyl group, making it less complex.
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Uniqueness
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields .
Properties
CAS No. |
24332-42-1 |
|---|---|
Molecular Formula |
C18H21N3O8S2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-hexyl-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O8S2/c1-2-3-4-5-14-19(30(26,27)17-10-6-15(7-11-17)20(22)23)31(28,29)18-12-8-16(9-13-18)21(24)25/h6-13H,2-5,14H2,1H3 |
InChI Key |
TYESGRVWHLWELD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















